Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate
CAS No.: 1417034-22-0
Cat. No.: VC3073323
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417034-22-0 |
|---|---|
| Molecular Formula | C9H17NO5 |
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
| Standard InChI | InChI=1S/C9H17NO5/c1-5-13-7(11)6-14-10-8(12)15-9(2,3)4/h5-6H2,1-4H3,(H,10,12) |
| Standard InChI Key | LLOVHOKLLFFEBG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CONC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)CONC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate features several key structural elements:
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A tert-butoxycarbonyl (Boc) protecting group
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An aminooxy (-ONH-) linkage
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An ethyl ester moiety
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A glycine-derived acetate backbone
This arrangement creates a molecule with multiple reactive sites that can be selectively manipulated in synthetic sequences.
Physical and Chemical Properties
The compound possesses distinct physicochemical properties that influence its behavior in chemical reactions and biological systems.
Table 1: Physical and Chemical Properties of Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate | |
| Molecular Formula | C9H17NO5 | |
| Molecular Weight | 219.23 g/mol | |
| CAS Number | 1417034-22-0 | |
| InChI | InChI=1S/C9H17NO5/c1-5-13-7(11)6-14-10-8(12)15-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| InChI Key | LLOVHOKLLFFEBG-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)CONC(=O)OC(C)(C)C |
The Boc group in this compound provides protection for the aminooxy functionality, preventing unwanted reactions during synthetic procedures. Meanwhile, the ethyl ester group offers a site for further functionalization through various chemical transformations.
Applications in Organic Synthesis
Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate serves as a valuable intermediate in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis.
As a Building Block
The compound functions as an essential building block in complex molecular synthesis due to:
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The orthogonal reactivity of its functional groups
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The temporary protection offered by the Boc group
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The potential for selective deprotection under mild conditions
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The ability to form amide bonds through the ester functionality
In Multistep Synthesis
In multistep synthetic sequences, this compound offers significant advantages:
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Stability under various reaction conditions
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Compatibility with numerous coupling reagents
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Selective reactivity of different functional groups
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Controlled release of reactive amine functionality
Role in Peptide Chemistry
Peptide Bond Formation
The compound is particularly valuable in peptide synthesis, where the formation of amide bonds is a crucial step. The Boc-protected aminooxy group allows for controlled reactivity in coupling reactions while preventing unwanted side reactions.
Dipeptide Synthesis Applications
Similar Boc-protected amino acid derivatives have been employed as ionic liquids for dipeptide synthesis, enhancing amide formation without requiring additional bases. This approach demonstrates the efficiency of such compounds in peptide coupling reactions, leading to satisfactory yields in reduced reaction times.
Table 2: Advantages in Peptide Synthesis
| Aspect | Benefit | Application |
|---|---|---|
| Protection | Prevents unwanted reactions | Complex peptide synthesis |
| Selectivity | Controls reaction sites | Targeted functionalization |
| Compatibility | Works with various reagents | Diverse synthetic approaches |
| Deprotection | Selective removal under mild conditions | Sequential synthesis steps |
Analytical Characterization
Proper characterization of Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate is essential for confirming its structure and purity in research applications.
Spectroscopic Methods
Common analytical techniques for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR would show characteristic signals for:
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tert-butyl protons (typically δ 1.24–1.50 ppm)
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Ethyl ester protons (around δ 4.16 ppm)
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Methylene protons adjacent to the ester group
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Mass Spectrometry
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Expected molecular ion corresponding to the molecular weight (219.23 g/mol)
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Characteristic fragmentation patterns involving loss of the Boc group
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Infrared Spectroscopy
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Characteristic absorption bands for:
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Ester carbonyl stretching
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Carbamate C=O stretching
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N-H stretching
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Comparison with Related Compounds
Structural Analogues
The search results mention several related compounds that share structural similarities with Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate.
Table 3: Comparison with Related Compounds
Reactivity Differences
The reactivity of these compounds differs based on their structural variations:
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The direct aminooxy group in Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate provides specific reactivity patterns different from ethylamine-containing analogues
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Electronic effects influence nucleophilicity and electrophilicity at various positions
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Steric factors affect accessibility to reactive sites
Future Research Perspectives
Synthetic Methodology Development
Future research may focus on:
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Developing more efficient synthetic routes
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Exploring green chemistry approaches to its preparation
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Investigating catalytic methods for its production
Applications in Medicinal Chemistry
The compound holds potential for expanded applications in:
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Development of novel peptide-based therapeutics
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Creation of targeted drug delivery systems
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Design of peptidomimetics with enhanced pharmacological properties
Material Science Applications
Emerging research may explore:
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Use in functionalized materials
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Applications in biocompatible polymers
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Role in developing specialized organic materials with tailored properties
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